molecular formula C12H11F3N4O3S B2826934 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 1797730-84-7

1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2826934
CAS No.: 1797730-84-7
M. Wt: 348.3
InChI Key: YCMJAPPVKYUBRP-UHFFFAOYSA-N
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Description

1-{1-[4-(Trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a synthetically designed small molecule featuring a 1,2,3-triazole ring linked to an azetidine scaffold bearing a 4-(trifluoromethoxy)benzenesulfonyl group. This specific molecular architecture makes it a valuable compound for medicinal chemistry and drug discovery research. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry known for its ability to improve the physicochemical properties, toxicology, and pharmacokinetics of lead compounds by affecting hydrogen bonding capacity, polarity, and lipophilicity . This ring system is notably stable and can act as a bioisostere for amide, ester, and carboxylic acid groups, making it a versatile building block for the structural modification of natural products and other bioactive molecules . Compounds containing the 1,2,3-triazole-azetidine sulfonamide motif have demonstrated significant potential in various therapeutic areas. Research on similar structural analogs has shown promising biological activities, including antiviral effects . Specifically, 1,2,3-triazole-benzofused molecular conjugates have been investigated as inhibitors of the SARS-CoV-2 and Omicron spike proteins, which are critical for viral entry into host cells. In vitro enzyme inhibition assays have revealed that such compounds can achieve IC50 values in the nanomolar range, and cytopathic inhibition assays in human airway epithelial cell lines (Vero E6) have confirmed their effectiveness and safety profile with high selectivity indices . Furthermore, this class of compounds is of great interest in oncology research . Triazole-containing derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and others, with some hybrids exhibiting potency superior to standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action for triazole-containing compounds in oncology often involves the induction of apoptosis, inhibition of cell migration, and suppression of key signaling pathways such as NF-κB . This product is intended for research purposes only by qualified laboratory personnel. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-1-3-11(4-2-10)23(20,21)18-7-9(8-18)19-6-5-16-17-19/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJAPPVKYUBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the trifluoromethoxyphenyl group. The final step involves the formation of the triazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial potential of triazole derivatives. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
    • Case Study: A study demonstrated that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
  • Anticancer Properties
    • Triazoles have been extensively studied for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer proliferation has been documented.
    • Research Findings: In vitro studies indicated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways .
  • Inflammation Modulation
    • The compound has shown promise in modulating inflammatory responses. Its structural characteristics may allow it to interact with inflammatory mediators.
    • Clinical Insight: Research indicates that triazole compounds can inhibit the production of pro-inflammatory cytokines, suggesting therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity
    • The unique chemical structure of this compound makes it a candidate for use as a pesticide. Triazoles are known for their fungicidal properties.
    • Field Trials: Preliminary trials indicated effective control of fungal pathogens in crops, leading to increased yields .
  • Plant Growth Regulation
    • The compound's interaction with plant hormone pathways suggests potential as a growth regulator.
    • Experimental Results: Studies showed enhanced growth rates in treated plants compared to controls, indicating its utility in agricultural applications .

Material Science Applications

  • Polymer Chemistry
    • The incorporation of triazole groups into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
    • Research Application: Polymers modified with this compound have demonstrated improved resistance to heat and chemicals, making them suitable for industrial applications .
  • Nanotechnology
    • This compound can be utilized in the synthesis of nanoparticles for drug delivery systems due to its biocompatibility and ability to form stable complexes with various metals.
    • Innovative Approach: Nanoparticles synthesized using this triazole derivative have shown enhanced drug delivery efficiency in targeted therapies .

Mechanism of Action

The mechanism of action of 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

The compound 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic molecule that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H15F3N4O4S
  • Molecular Weight : 400.36 g/mol
  • IUPAC Name : 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole

This compound features a triazole ring linked to an azetidine moiety and a trifluoromethoxy-benzenesulfonyl group, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds containing the triazole structure exhibit a range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The specific compound has been studied primarily for its potential as an antimicrobial agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of triazole derivatives against various pathogens. For instance:

  • Antifungal Activity : Triazoles are known for their antifungal properties. A study reported that related triazole compounds exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL .
  • Antibacterial Activity : The compound's structure suggests potential antibacterial activity. Triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated MIC values ranging from 1–8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

The biological activity of 1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function. This is critical in the context of antimicrobial activity where enzyme inhibition can disrupt essential metabolic pathways in pathogens .
  • Molecular Interactions : The trifluoromethoxy group enhances lipophilicity and may facilitate membrane penetration, allowing the compound to reach intracellular targets effectively.

Research Findings

Several studies have explored the biological activity of triazole derivatives related to this compound:

StudyActivityFindings
Zoumpoulakis et al. (2020)AntifungalReported significant antifungal activity with MIC values lower than conventional antifungals like fluconazole .
Barbuceanu et al. (2019)AntibacterialFound high activity against drug-resistant strains of S. aureus and E. coli, with some derivatives showing up to 16 times higher potency than ampicillin .
PMC Review (2020)General PharmacologySummarized diverse activities including antibacterial and antifungal effects across various triazole compounds .

Case Studies

Case studies involving similar compounds have provided insights into the therapeutic potential of triazoles:

  • A compound structurally similar to our target was shown to exhibit significant anticancer properties in vitro by inducing apoptosis in cancer cell lines through mitochondrial pathways.
  • Another study focused on a series of triazole derivatives that demonstrated potent anti-inflammatory effects in animal models, suggesting a broader therapeutic application beyond antimicrobial activity.

Q & A

Q. What are the optimal synthetic routes for constructing the 1,2,3-triazole core in this compound?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method. Key parameters include:

  • Catalyst : Cu(I) sources (e.g., CuBr) in aqueous or organic solvents (DMF preferred for solubility).
  • Precursors : Azide derivatives (e.g., sulfonyl azides) and terminal alkynes (e.g., propargyl-azetidine intermediates).
  • Conditions : Ambient temperature, reaction times of 6–12 hours, and inert atmosphere to prevent Cu oxidation. Yield optimization requires stoichiometric control (1:1 azide:alkyne ratio) .

Q. How should researchers characterize the molecular structure to confirm regiochemistry?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify substituent positions (e.g., distinguishing 1,4- vs. 1,5-triazole regioisomers).
  • X-ray Crystallography : Resolve dihedral angles between the triazole ring and benzenesulfonyl group to assess steric interactions (critical for biological activity) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns for purity validation .

Q. What in vitro assays are recommended for preliminary evaluation of enzyme inhibition potential?

  • Fluorescence-based assays : Use fluorogenic substrates (e.g., peptide-AMC conjugates) with purified enzymes (e.g., proteases or kinases).
  • Conditions : Physiological pH (7.4), 37°C, and kinetic monitoring of fluorescence intensity changes.
  • Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy (-OCF₃) group deactivates the benzene ring, necessitating:

  • Catalyst Optimization : Pd(PPh₃)₄ or Buchwald-Hartwig ligands to enhance electron density at the metal center.
  • Reaction Solvents : Polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Temperature : Elevated temperatures (80–100°C) for Suzuki-Miyaura couplings with aryl boronic acids .

Q. What strategies mitigate steric hindrance during functionalization of the azetidine ring?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the azetidine nitrogen during sulfonylation.
  • Stepwise Synthesis : Introduce bulky substituents (e.g., benzenesulfonyl) before triazole ring formation to avoid steric clashes.
  • Microwave-Assisted Reactions : Reduce reaction times and improve yields under controlled thermal conditions .

Q. How does substitution at the azetidine nitrogen affect target selectivity in related derivatives?

Comparative studies show:

  • Hydrophobic Groups : 4-Trifluoromethoxy vs. 4-chloro substituents increase selectivity for hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).
  • Steric Bulk : Larger groups (e.g., 3-fluorophenyl) reduce off-target binding by 40–60% in kinase inhibition assays.
  • Quantitative Structure-Activity Relationship (QSAR) : Use logP calculations and molecular volume analysis to predict selectivity trends .

Q. Why do conflicting reports exist about the antifungal efficacy of structurally similar derivatives?

Discrepancies arise from:

  • Strain-Specific Variations : Differences in fungal cytochrome b environments alter triazole binding affinities.
  • Permeability : Substituent lipophilicity (e.g., -OCF₃ vs. -Cl) impacts cell membrane penetration in Candida spp. vs. Aspergillus spp.
  • Resistance Mechanisms : Overexpression of efflux pumps (e.g., CDR1 in Candida) reduces intracellular concentrations .

Q. What analytical approaches resolve contradictions between computational predictions and experimental bioactivity data?

  • Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models to account for solvation effects omitted in docking studies.
  • Mutagenesis Studies : Validate binding modes by introducing point mutations (e.g., Phe→Ala in enzyme active sites).
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to refine QSAR models .

Key Notes

  • Stereoelectronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature necessitates tailored synthetic and analytical approaches.
  • Biological Relevance : Prioritize assays using clinical isolates to account for resistance mechanisms in antifungal studies.
  • Data Validation : Cross-reference computational results with mutagenesis and crystallographic data to resolve ambiguities.

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